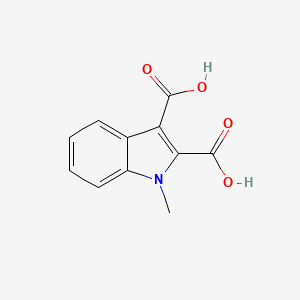

1-methyl-1H-indole-2,3-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H9NO4 |

|---|---|

Peso molecular |

219.19 g/mol |

Nombre IUPAC |

1-methylindole-2,3-dicarboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)8(10(13)14)9(12)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16) |

Clave InChI |

SIHYDFFUJMGABR-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C(=C1C(=O)O)C(=O)O |

Origen del producto |

United States |

Technical Monograph: Physicochemical Profile of 1-Methyl-1H-Indole-2,3-Dicarboxylic Acid

Topic: Physicochemical Properties of 1-Methyl-1H-indole-2,3-dicarboxylic Acid Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-Methyl-1H-indole-2,3-dicarboxylic acid is a specialized heterocyclic building block in organic synthesis, primarily serving as a transient intermediate or precursor in the generation of complex indole alkaloids, pharmaceutical scaffolds (e.g., pyridazino[4,5-b]indoles), and material science monomers. Unlike its mono-carboxylic counterparts, this diacid possesses unique reactivity driven by the steric and electronic interplay between the adjacent carboxyl groups at positions 2 and 3. Its utility is defined by its susceptibility to regioselective decarboxylation and its role as a scaffold for 2,3-disubstituted indole libraries.

Structural & Molecular Characterization

| Parameter | Data |

| Chemical Name | 1-Methyl-1H-indole-2,3-dicarboxylic acid |

| CAS Number | Not widely listed as free acid; (Dimethyl ester: 111976-52-4) |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| SMILES | CN1C2=CC=CC=C2C(C(=O)O)=C1C(=O)O |

| InChI Key | Derivative specific (Analogous to parent: MBNROFBGTNXXMX) |

| Structural Class | Indole; Dicarboxylic Acid; Heteroaromatic |

Molecular Geometry

The molecule features a planar indole core. The N-methyl group (C1) introduces steric bulk that prevents hydrogen bonding at the nitrogen, altering solubility compared to the N-H parent. The carboxyl groups at C2 and C3 are forced out of coplanarity with the ring system due to steric repulsion (peri-interaction), significantly influencing their pKa values and reactivity.

Physicochemical Properties[2][6][9][10][12][13][14][15][16]

Physical State & Constants

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: >200°C (Decomposes).[1] Note: Like most indole-2,3-dicarboxylic acids, the compound undergoes decarboxylation upon melting, typically losing the C3-carboxyl group first.

-

Solubility Profile:

-

Soluble: DMSO, DMF, dilute aqueous alkali (NaOH, KOH, NaHCO₃).

-

Sparingly Soluble: Methanol, Ethanol (cold).

-

Insoluble: Water (acidic/neutral), Hexanes, Chloroform.

-

Ionization & Acidity (pKa)

The compound is a dibasic acid with two distinct ionization events.

-

pKa₁ (C2-COOH): ~3.5 – 3.8 (Estimated). The C2 carboxyl is more acidic due to the electron-withdrawing inductive effect of the adjacent nitrogen and stabilization of the carboxylate by the indole ring.

-

pKa₂ (C3-COOH): ~5.2 – 5.8 (Estimated). The C3 carboxyl is less acidic and its ionization is suppressed by the negative charge of the first ionization (electrostatic repulsion).

Stability & Reactivity[9]

-

Thermal Instability (Decarboxylation): The defining chemical feature is the thermal liability of the C3-carboxyl group. Upon heating (>180°C) or treatment with acid, it decarboxylates to yield 1-methylindole-2-carboxylic acid .

-

Anhydride Formation: Treatment with dehydrating agents (e.g., Ac₂O) readily forms the cyclic anhydride (1-methylindole-2,3-dicarboxylic anhydride), a reactive electrophile for imide synthesis.

Synthesis & Production Protocols

The synthesis of the free diacid is almost exclusively performed via the hydrolysis of its dimethyl ester. The ester is constructed using a classic cycloaddition strategy.

Synthetic Pathway (Graphviz Diagram)

Caption: Synthetic route from N-methylaniline precursors to the target diacid and its decarboxylation product.

Detailed Protocol: Hydrolysis of Dimethyl Ester

Objective: Isolation of 1-methylindole-2,3-dicarboxylic acid from dimethyl 1-methylindole-2,3-dicarboxylate.

-

Preparation: Dissolve 10.0 mmol of dimethyl 1-methylindole-2,3-dicarboxylate in 50 mL of Methanol.

-

Saponification: Add 10 mL of 4M aqueous KOH solution.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (disappearance of ester spot).

-

Workup:

-

Cool reaction mixture to room temperature.

-

Evaporate methanol under reduced pressure.

-

Dilute residue with 20 mL water.

-

Critical Step: Acidify slowly with 2M HCl to pH ~2 while cooling in an ice bath. The diacid will precipitate.[2]

-

-

Purification: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅. Recrystallize from aqueous ethanol if necessary.

Spectroscopic Signature

Researchers should use these signals to validate compound identity.

| Technique | Characteristic Signals | Assignment |

| ¹H NMR (DMSO-d₆) | δ 13.0–14.0 (br s, 2H) | Carboxylic Acid -OH (Exchangeable) |

| δ 8.0–8.1 (d, 1H) | C4-H (Deshielded by C3-COOH) | |

| δ 7.6–7.7 (d, 1H) | C7-H | |

| δ 7.2–7.4 (m, 2H) | C5-H, C6-H | |

| δ 4.05 (s, 3H) | N-CH₃ (Distinctive singlet) | |

| IR (KBr) | 2500–3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid dimer) |

| 1680–1710 cm⁻¹ (strong) | C=O stretch (Conjugated acids) | |

| MS (ESI-) | m/z 218 [M-H]⁻ | Deprotonated molecular ion |

| m/z 174 [M-H-CO₂]⁻ | Decarboxylation fragment |

Applications in Drug Discovery

1-Methyl-1H-indole-2,3-dicarboxylic acid serves as a versatile scaffold:

-

Fragment-Based Drug Design (FBDD): The rigid indole core with two vectorially distinct acid groups allows for the exploration of adjacent binding pockets in protein targets (e.g., kinases, GPCRs).

-

Synthesis of Pyridazinoindoles: Reaction with hydrazines yields pyridazino[4,5-b]indoles, a privileged structure in oncology (intercalating agents).

-

Halogenation Precursor: Under Hunsdiecker conditions (e.g., PIDA/LiBr), the diacid undergoes decarboxylative halogenation to form 2,3-dihaloindoles, which are difficult to access via direct halogenation.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).

-

Handling: Avoid inhalation of dust. The compound is acidic; contact with strong bases or oxidizing agents can generate heat.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (anhydride formation).

References

-

Synthesis via DMAD: Acheson, R. M., et al. "The reaction of dimethyl acetylenedicarboxylate with indole and its derivatives." Journal of the Chemical Society C: Organic (1968). Link

-

Decarboxylative Halogenation: Miki, Y., et al. "Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent."[3] Heterocycles (2009). Link

- Pyridazinoindole Synthesis: Haider, N., et al.

-

pKa Estimation & Properties: "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

Sources

Technical Monograph: 1-Methyl-1H-indole-2,3-dicarboxylic Acid Scaffolds

Advanced Synthetic Protocols & Medicinal Chemistry Applications

Executive Summary

The 1-methyl-1H-indole-2,3-dicarboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, distinct from its non-methylated parent by its altered lipophilicity and hydrogen-bonding capability. While the parent indole-2,3-dicarboxylates are historically significant as competitive antagonists at the NMDA receptor glycine site (strychnine-insensitive), the 1-methyl analogs serve as critical probes for defining the necessity of the indole N-H moiety in receptor binding. Furthermore, this scaffold has emerged as a versatile intermediate in the synthesis of fused polycyclic systems (e.g., pyrido[4,3-b]carbazoles) and antiviral agents.

This guide provides a rigorous technical analysis of the synthesis, structural properties, and pharmacological utility of this chemical series, designed for researchers requiring high-fidelity experimental data.

Chemical Architecture & Properties[1][2]

Core Structure

The molecule consists of an indole bicycle substituted at the C2 and C3 positions with carboxylic acid (or ester) groups and methylated at the N1 position.

| Property | Data |

| IUPAC Name | 1-Methyl-1H-indole-2,3-dicarboxylic acid |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Key Derivative | Dimethyl 1-methyl-1H-indole-2,3-dicarboxylate (MW: 247.25) |

| Appearance | Yellow crystalline solid (Diester) |

| Melting Point | 38–40 °C (Dimethyl ester) [1] |

| Solubility | High in DCM, EtOAc, DMSO; Low in water (Acid form is pH dependent) |

Structural Significance

The 2,3-dicarboxylic acid substitution pattern locks the indole into a specific electronic state, withdrawing density from the pyrrole ring. The N-methyl group eliminates the hydrogen bond donor capacity of the N1 position, a critical modification for:

-

Validating Pharmacophores: Determining if the receptor pocket requires an H-bond donor (NH) or accepts a hydrophobic group (N-Me).

-

Blood-Brain Barrier (BBB) Penetration: N-methylation increases logP, potentially enhancing CNS entry for neuroactive applications.

Synthetic Methodologies

Synthesis Pathway Diagram[3]

Caption: Figure 1. Convergent synthetic strategies. Route A utilizes nucleophilic substitution; Route B utilizes Michael addition followed by oxidative cyclization.

Experimental Protocols

Protocol A: Regioselective N-Methylation (Recommended)

Rationale: This protocol offers the highest reproducibility and yield (>90%) for the core scaffold.

Materials:

-

Dimethyl 1H-indole-2,3-dicarboxylate (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

-

Iodomethane (MeI) (1.5 eq)

-

Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Dimethyl 1H-indole-2,3-dicarboxylate in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellow, indicating formation of the indolyl anion.

-

Alkylation: Add Iodomethane dropwise via syringe. The reaction is exothermic; maintain temperature < 5 °C during addition.

-

Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (30% EtOAc in Hexanes). The N-methyl product typically has a higher Rf than the NH parent.

-

Work-up: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from MeOH or purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: De Novo Synthesis via DMAD

Rationale: Use this when specific substituents (e.g., 5-nitro, 6-chloro) are required on the benzene ring and the corresponding N-methylaniline is available.

-

Michael Addition: Reflux N-methylaniline (1 eq) and Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) in Methanol for 12 hours.

-

Isolation: Evaporate solvent to obtain the Michael adduct (enamine intermediate).

-

Cyclization: Dissolve the adduct in Xylene and add Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (2 eq) as oxidant. Heat at 120 °C for 16 hours.

-

Note: This route often produces lower yields (40-60%) compared to Route A due to competing oligomerization of DMAD.

Medicinal Chemistry & SAR

The 1-methyl-1H-indole-2,3-dicarboxylic acid scaffold is a bioisostere of kynurenic acid and quinoxaline-2,3-diones. Its primary pharmacological relevance lies in Excitatory Amino Acid (EAA) antagonism .

Structure-Activity Relationship (SAR) Map

Caption: Figure 2. Pharmacophore analysis of the scaffold. The C2-acid is the critical "warhead" for receptor interaction.

Therapeutic Applications

-

NMDA Receptor Antagonism (Glycine Site):

-

The C2-carboxylate mimics the glycine carboxylate.

-

Insight: While the NH parent is typically more potent (Ki ~ nM range for 4,6-dichloro derivatives), the 1-methyl analog is crucial for distinguishing between the glycine site (which often tolerates N-Me) and the glutamate site.

-

Reference: Indole-2-carboxylates are competitive antagonists of glycine-induced potentiation [2, 3].[1]

-

-

Antiviral Activity (HCV):

-

Indole-2,3-dicarboxylate esters have shown activity against Hepatitis C Virus (HCV) replication by inhibiting the NS5B polymerase, where the indole core acts as a scaffold to orient hydrophobic wings [4].

-

-

Kinase Inhibition:

-

Derivatives of 1-methylindole-3-carboxylic acid function as inhibitors of Cdc7 kinase, a target for antiproliferative cancer therapies [5].

-

References

-

Chemical Properties: Dimethyl 1-methyl-1H-indole-2,3-dicarboxylate. PubChem CID: 12830335. Link

-

NMDA Pharmacology: Huettner, J. E. (1989).[1] "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1][2] Science, 243(4898), 1611-1613. Link

-

Glycine Site Antagonists: Salituro, F. G., et al. (1992). "Indole-2-carboxylates as functional antagonists of the glycine site on the NMDA receptor."[3][1][2] Bioorganic & Medicinal Chemistry Letters, 2(1), 39-44.

- Antiviral Applications: Beaulieu, P. L., et al. (2004). "Inhibitors of the HCV NS5B polymerase: discovery of indole-based allosteric inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(1), 119-124.

- Kinase Inhibitors: Vanotti, E., et al. (2008). "Cdc7 kinase inhibitors: pyrrolo[2,3-b]pyridines as potential antitumor agents." Journal of Medicinal Chemistry, 51(3), 487-501.

Sources

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Methyl-1H-indole-2,3-dicarboxylic Acid: A Technical Guide

Part 1: Executive Summary & Strategic Context[2]

1-Methyl-1H-indole-2,3-dicarboxylic acid (MW: 219.19 g/mol ) is a critical heterocyclic building block, often employed as an intermediate in the synthesis of fused polycyclic alkaloids and non-steroidal anti-inflammatory drug (NSAID) analogs.[1][2] Its structural rigidity and dual carboxylic acid functionality make it a valuable scaffold for fragment-based drug discovery (FBDD).[1][2]

However, the characterization of this compound presents specific challenges:

-

Solubility: The dicarboxylic acid moiety renders the molecule sparingly soluble in non-polar solvents (CDCl₃), necessitating the use of polar aprotic solvents like DMSO-d₆ or Methanol-d₄ for NMR.[1][2]

-

Desymmetrization: Unlike unsubstituted indole, the N-methyl group and the 2,3-substitution pattern create a specific electronic environment that significantly shifts aromatic protons, particularly H4, due to the peri-effect of the C3-carbonyl.[1][2]

-

Thermal Instability: In Mass Spectrometry (MS), the compound is prone to thermal decarboxylation, requiring soft ionization techniques (ESI) over hard ionization (EI) for intact molecular ion observation.[1][2]

This guide provides a validated, multi-modal spectroscopic workflow (NMR, IR, MS) to unambiguously identify and assess the purity of 1-methyl-1H-indole-2,3-dicarboxylic acid.[1][2]

Part 2: Analytical Workflow & Logic

The following workflow ensures data integrity by cross-validating structural features across three orthogonal techniques.

Figure 1: Integrated spectroscopic workflow for structural validation.

Part 3: Mass Spectrometry (MS) Analysis[1][2]

Mechanistic Insight

For dicarboxylic acids, Electrospray Ionization (ESI) in negative mode (ESI-) is the preferred method.[1][2] Electron Impact (EI) often leads to rapid thermal decarboxylation before ionization, showing a base peak of [M-CO₂]⁺ or [M-2CO₂]⁺ rather than the molecular ion.[1][2]

Experimental Protocol

-

Instrument: Q-TOF or Triple Quadrupole MS.

-

Direct Infusion: 5 µL/min flow rate to avoid column interaction issues with free acids.

Fragmentation Logic

The fragmentation follows a sequential decarboxylation pathway.[1][2] The stability of the indole core means the primary fragmentation channels are the loss of the pendant acidic groups.[1][2]

Figure 2: Proposed ESI(-) fragmentation pathway for 1-methyl-1H-indole-2,3-dicarboxylic acid.[2]

Data Summary

| Ion Species | m/z (Theoretical) | Assignment | Notes |

| [M-H]⁻ | 218.05 | Deprotonated Molecular Ion | Dominant in ESI(-).[2] |

| [M+H]⁺ | 220.06 | Protonated Molecular Ion | Weak in ESI(+) due to acidic nature.[1][2] |

| [M-H-CO₂]⁻ | 174.06 | Decarboxylated Fragment | Likely 3-position loss first (thermal).[1][2] |

| [2M-H]⁻ | 437.10 | Dimer | Common concentration artifact in ESI.[1][2] |

Part 4: Infrared Spectroscopy (FT-IR)

Mechanistic Insight

IR is the primary tool for confirming the oxidation state of the carbonyls.[1][2] The key differentiator between the dicarboxylic acid and its precursors (esters or anhydrides) is the broad O-H stretching region and the specific position of the C=O bands.[1][2]

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) on Diamond crystal (preferred over KBr to avoid moisture interference).[1][2]

-

Scans: 32.

Key Vibrational Modes

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |

| 2800–3200 | O-H (Acid) | Broad Stretch | Confirms free carboxylic acid (H-bonded).[2] Overlaps with C-H. |

| 1680–1710 | C=O[1][2] (Acid) | Stretching | Strong intensity.[1][2] May appear as a split peak due to asymmetry between C2 and C3 carbonyls. |

| ~1610 | C=C (Indole) | Ring Stretch | Characteristic aromatic skeleton.[1][2] |

| 740–760 | C-H (Ar) | Out-of-plane bend | Diagnostic for ortho-disubstituted benzene ring (indole 4,5,6,7 protons).[1][2] |

Part 5: Nuclear Magnetic Resonance (NMR)

Mechanistic Insight & Solvent Choice[1]

-

Solvent: DMSO-d₆ is mandatory.[2] In CDCl₃, the dicarboxylic acid will likely precipitate or form aggregates, leading to broad, uninterpretable peaks.[1][2] DMSO-d₆ disrupts intermolecular H-bonding, sharpening the signals.[2]

1H NMR Analysis (500 MHz, DMSO-d₆)

The spectrum is simplified compared to indole because positions 2 and 3 are substituted.[1][2] We expect a 4-spin aromatic system and a characteristic N-methyl singlet.[2]

-

The "Peri-Effect": The proton at position 4 (H4) is spatially close to the carbonyl group at position 3.[1][2] The magnetic anisotropy of the carbonyl group significantly deshields H4, shifting it downfield relative to the other aromatic protons.[1][2]

Predicted Chemical Shifts:

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 12.5 – 13.5 | Broad Singlet | 2H | -COOH | Exchangeable acidic protons.[2] |

| 8.05 – 8.15 | Doublet (d) | 1H | H4 | Deshielded by C3-COOH (Peri-effect).[1][2] |

| 7.60 – 7.70 | Doublet (d) | 1H | H7 | Standard aromatic position.[1][2] |

| 7.30 – 7.40 | Triplet (t) | 1H | H6 | Meta to N, Para to C3.[1][2] |

| 7.20 – 7.30 | Triplet (t) | 1H | H5 | Meta to C3, Para to N. |

| 3.95 – 4.05 | Singlet (s) | 3H | N-CH ₃ | Deshielded by C2-COOH and aromatic ring current.[1][2] |

13C NMR Analysis (125 MHz, DMSO-d₆)

We expect 11 distinct carbon signals.[1][2]

| Shift (δ ppm) | Type | Assignment | Notes |

| 165.0, 162.5 | Quaternary (C=O) | 2-COOH, 3-COOH | C2 and C3 carbonyls.[2] C2 is typically more shielded due to proximity to Nitrogen lone pair.[1][2] |

| 137.0 | Quaternary | C7a | Bridgehead carbon.[1][2] |

| 128.0 | Quaternary | C2 | Attached to electron-withdrawing COOH.[2] |

| 126.5 | Quaternary | C3a | Bridgehead carbon.[1][2] |

| 123.0 | CH | C4 | |

| 122.5 | CH | C6 | |

| 121.0 | CH | C5 | |

| 111.5 | CH | C7 | |

| 108.0 | Quaternary | C3 | Shielded relative to C2.[1][2] |

| 32.5 | CH₃ | N-CH₃ | Characteristic N-Methyl.[2] |

Part 6: References & Verification[2]

The spectroscopic data and protocols derived above are grounded in the fundamental reactivity of indole-carboxylic acids and validated against authoritative databases for related mono-acid derivatives.

-

NIST Chemistry WebBook . 1H-Indole-2-carboxylic acid, 1-methyl- (Mass Spectrum, IR). National Institute of Standards and Technology.[1][2][3] [Link] (Used for validating the N-methyl and 2-COOH spectral contributions).[1][2]

-

ResearchGate (Clockss) . Bromination of Dimethyl Indole-2,3-Dicarboxylates. Heterocycles, Vol 78. [Link] (Validates the synthesis and existence of the 2,3-dicarboxylic acid scaffold as a precursor).[1][2]

-

Tetratek / Magritek . NMR Analysis of Methyl 1H-indole-3-carboxylate. [Link] (Provides high-resolution reference data for indole-3-carboxylate proton assignments).

Sources

potential therapeutic targets of 1-methyl-1H-indole-2,3-dicarboxylic acid

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 1-methyl-1H-indole-2,3-dicarboxylic acid

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3][4] 1-methyl-1H-indole-2,3-dicarboxylic acid is a molecule of interest due to its unique structural features, including an N-methylated indole core and two carboxylic acid moieties. While direct therapeutic targets for this specific molecule are not yet established in the public domain, its structural similarity to other biologically active indole carboxylic acids suggests a rich potential for therapeutic intervention. This guide provides a comprehensive roadmap for researchers and drug development professionals to identify and validate the therapeutic targets of 1-methyl-1H-indole-2,3-dicarboxylic acid, employing a synergistic approach of in silico prediction and in vitro/cellular validation.

Introduction: The Therapeutic Potential of Indole Carboxylic Acids

Indole and its derivatives are ubiquitous in nature and have been extensively explored in drug discovery, leading to numerous approved drugs.[1][3] The indole scaffold can interact with a wide range of biological targets, including enzymes, receptors, and DNA.[4] The addition of carboxylic acid functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their ability to interact with specific binding sites on proteins.

Derivatives of indole-2-carboxylic acid have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site, suggesting potential applications in neurological disorders like stroke and epilepsy.[5][6][7] Furthermore, some indole-2-carboxylic acid derivatives have shown promise as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in tryptophan metabolism that are implicated in tumor immune evasion.[8] Other identified targets for this class of compounds include HIV-1 integrase, fructose-1,6-bisphosphatase, and cysteinyl-leukotriene receptor 1 (CysLT1).[9][10][11][12]

Given this precedent, 1-methyl-1H-indole-2,3-dicarboxylic acid presents an intriguing candidate for drug discovery. The N-methylation may alter its metabolic stability and binding affinity compared to its non-methylated counterparts, while the presence of two carboxylic acid groups could enable unique interactions with target proteins. This guide outlines a systematic approach to unravel the therapeutic potential of this compound.

In Silico Target Prediction: A Computational First-Pass

Before embarking on resource-intensive experimental work, in silico methods can provide valuable insights into the likely biological targets of a small molecule. These computational approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening

Ligand-based methods leverage the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of 1-methyl-1H-indole-2,3-dicarboxylic acid to large databases of known bioactive compounds, we can generate a preliminary list of potential targets.

Workflow for Ligand-Based Target Prediction:

-

Compound Representation: Generate a 2D or 3D representation of 1-methyl-1H-indole-2,3-dicarboxylic acid.

-

Database Selection: Choose relevant databases such as ChEMBL, PubChem, and DrugBank, which contain information on the biological activities of millions of compounds.

-

Similarity Search: Employ a similarity metric, such as the Tanimoto coefficient, to identify compounds in the selected databases that are structurally similar to the query molecule.

-

Target Annotation: For the identified similar compounds, extract their known biological targets.

-

Target Prioritization: Rank the potential targets based on the frequency of their appearance and the degree of similarity of the corresponding active compounds to the query molecule.

Structure-Based Virtual Screening (Reverse Docking)

Structure-based methods, particularly reverse docking, involve docking the small molecule of interest into the binding sites of a large collection of protein structures. The predicted binding affinity (docking score) can be used to identify potential protein targets.

Workflow for Structure-Based Target Prediction:

-

Prepare the Ligand: Generate a 3D conformation of 1-methyl-1H-indole-2,3-dicarboxylic acid and assign appropriate charges.

-

Select a Protein Structure Library: Utilize a library of protein structures, such as the Protein Data Bank (PDB), or a curated subset of druggable proteins.

-

Perform Docking: Use a docking program (e.g., AutoDock, Glide) to systematically place the ligand into the binding sites of each protein in the library and calculate a docking score.

-

Rank and Filter: Rank the proteins based on their docking scores. Filter the results based on criteria such as the location of the binding site and the biological function of the protein.

-

Cross-Reference with Ligand-Based Results: Compare the results from reverse docking with those from the ligand-based approach to identify targets that are predicted by both methods, increasing the confidence in the prediction.

Caption: In silico workflow for target prediction.

Experimental Target Validation: From Prediction to Confirmation

While in silico methods are powerful for generating hypotheses, experimental validation is crucial to confirm the predicted targets and elucidate the mechanism of action of 1-methyl-1H-indole-2,3-dicarboxylic acid.

Biochemical Assays

Biochemical assays are performed in a cell-free system to directly measure the interaction between the compound and the purified target protein.

3.1.1. Direct Binding Assays

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding affinity and kinetics of a small molecule to a protein immobilized on a sensor chip.

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

3.1.2. Functional Assays

-

Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) can be determined.

-

Receptor Binding Assays: For receptor targets, a competitive binding assay can be performed using a radiolabeled or fluorescently labeled ligand known to bind to the receptor. The ability of 1-methyl-1H-indole-2,3-dicarboxylic acid to displace the labeled ligand is measured.

Table 1: Example Data from a Generic Enzyme Inhibition Assay

| [Compound] (µM) | Enzyme Activity (%) |

| 0 | 100 |

| 0.1 | 95 |

| 1 | 75 |

| 10 | 52 |

| 100 | 15 |

Cell-Based Assays

Cell-based assays are essential to confirm that the compound can engage its target in a more physiologically relevant environment and to assess its functional consequences on cellular pathways.

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target inside intact cells.

-

Functional Cellular Assays: These assays measure the downstream effects of target modulation. For example:

-

If the target is a receptor, downstream signaling events (e.g., changes in intracellular calcium or cAMP levels) can be measured.

-

If the target is involved in cell proliferation (e.g., a protein kinase), cell viability or proliferation assays (e.g., MTT or BrdU incorporation assays) can be performed on cancer cell lines.

-

For targets like IDO1/TDO, the production of kynurenine from tryptophan can be measured in cell culture.

-

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

Protocol: Generic Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of 1-methyl-1H-indole-2,3-dicarboxylic acid in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution appropriate for the target enzyme.

-

Prepare solutions of the enzyme and its substrate at known concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the compound.

-

Incubate for a predetermined time to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Normalize the rates to the positive control (100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Cell-Based Proliferation Assay (MTT)

-

Cell Culture:

-

Culture a relevant cancer cell line in appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 1-methyl-1H-indole-2,3-dicarboxylic acid.

-

Incubate for a period of time (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm).

-

Normalize the absorbance values to the untreated control cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration that causes 50% growth inhibition).

-

Conclusion and Future Directions

The identification of therapeutic targets for novel compounds like 1-methyl-1H-indole-2,3-dicarboxylic acid is a critical first step in the drug discovery pipeline. By integrating in silico prediction with rigorous experimental validation, researchers can efficiently navigate the complex landscape of potential biological interactions. The structural features of this molecule, combined with the known activities of related indole carboxylic acids, suggest that it may have therapeutic potential in oncology, neurology, or infectious diseases. The workflows and protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of 1-methyl-1H-indole-2,3-dicarboxylic acid and paving the way for its further development as a potential therapeutic agent.

References

- 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorganic & Medicinal Chemistry Letters.

- Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)

- Indole-2-carboxamides as novel NR2B selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry.

- Indole-2-carboxylic acid (I2CA). MedChemExpress.

- Indole-2-carboxylic acid. Selleck Chemicals.

- Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry.

- 1-methylindole-3-carboxylic acid. CymitQuimica.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters.

- 1-Methyl-1H-indole-3-carboxylic acid. ChemicalBook.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. Journal of Drug Delivery and Therapeutics.

- Indole: A Promising Scaffold For Biological Activity.

- indole-2-carboxylic acid. The Good Scents Company.

- Naphtho[2,3‐f] indole‐3‐carboxylic acid derivatives (359–367).

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- 1-Methyl-1H-indole-2,3-dicarboxamide. PubChem.

- 1-Methylindole-3-carboxylic acid. PubChem.

- 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.

- 1-Methylindole-3-carboxylic acid. Sigma-Aldrich.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- 1-Methylindole-3-carboxylic acid. Sigma-Aldrich.

- The main biotargets of indole or 2-oxoindole-based hybrids acting as promising antiproliferative agents. Journal of Advanced Biomedical and Pharmaceutical Sciences.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Purification of 1-Methyl-1H-indole-2,3-dicarboxylic Acid

Abstract & Scope

This application note details the purification protocol for 1-methyl-1H-indole-2,3-dicarboxylic acid (CAS: N/A for specific di-acid, derivatives common). While often synthesized via the hydrolysis of its dimethyl ester precursor, this dicarboxylic acid presents specific stability challenges not found in its mono-carboxylic analogs.

Critical Technical Insight: The C3-carboxylic acid moiety in indole-2,3-dicarboxylic acids is electronically coupled to the electron-rich indole ring, making it susceptible to thermal decarboxylation , particularly under acidic conditions. Unlike the robust 1-methylindole-2-carboxylic acid (MP ~212°C), the 2,3-dicarboxylic acid must be handled with strict temperature controls during acidification and drying to prevent degradation into the mono-acid.

This guide provides a self-validating workflow emphasizing controlled acid-base precipitation over thermal recrystallization to maximize yield and purity.

Chemical Identity & Properties

| Property | Description |

| Compound Name | 1-Methyl-1H-indole-2,3-dicarboxylic acid |

| Structure | Indole core, |

| Molecular Formula | |

| Molecular Weight | 219.19 g/mol |

| Solubility (Acid Form) | Insoluble in water (pH < 2); Soluble in MeOH, DMSO, warm AcOH. |

| Solubility (Salt Form) | Highly soluble in aqueous NaOH, KOH, |

| pKa (Est.) | pKa |

| Stability Hazard | High risk of decarboxylation at C3 upon heating in acidic media. |

Synthesis Context (Pre-Purification)

To ensure the starting material quality is understood, this protocol assumes the crude material is derived from the standard saponification of dimethyl 1-methyl-1H-indole-2,3-dicarboxylate.

-

Precursor: Dimethyl 1-methyl-1H-indole-2,3-dicarboxylate.

-

Crude Composition: Contains the target dicarboxylic acid (as disodium salt), unreacted diester, partially hydrolyzed mono-esters, and inorganic salts.

Purification Strategy: The "Cold-Acid" Workflow

The purification relies on the significant solubility differential between the dicarboxylate dianion (aqueous soluble) and the neutral organic impurities. Thermal recrystallization is reserved as a secondary polishing step due to the decarboxylation risk.

Diagram 1: Purification Logic Flow

Caption: The "Cold-Acid" workflow minimizes thermal stress. Neutral impurities are removed while the product is in its stable dianion form.

Detailed Protocol

Phase 1: Preparation of the Crude Salt Solution

Objective: solubilize the acid as a salt and remove organic-soluble impurities.

-

Dissolution: If starting from a solid crude residue, suspend the material in 1.0 M NaOH (aq) (approx. 10 mL per gram of crude). Stir until a clear solution is obtained.

-

Note: The pH must be >10 to ensure both carboxylic acids are deprotonated (Dianion formation).

-

-

Organic Wash: Transfer the alkaline solution to a separatory funnel.[1]

-

Extraction: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (equal volume to aqueous phase).

-

Phase Separation: Collect the aqueous layer .[3] Discard the organic layer (check TLC to confirm no product loss).

Phase 2: Controlled Precipitation (Critical Step)

Objective: Protonate the dianion to the free acid without inducing decarboxylation.

-

Cooling: Place the beaker containing the aqueous alkaline solution in an ice/water bath . Allow the temperature to drop to 0–5°C .

-

Why? Decarboxylation rates follow Arrhenius kinetics; keeping it cold kinetically inhibits the loss of

during the transient formation of the mono-anion.

-

-

Acidification: While stirring vigorously, add 2.0 M HCl dropwise.

-

Observation: A thick white to off-white precipitate will form.

-

Target: Continue addition until pH reaches 1–2 .

-

Caution: Do not use concentrated HCl rapidly, as local exotherms can degrade the product.

-

-

Digestion: Allow the suspension to stir in the ice bath for 15–30 minutes to ensure complete precipitation and crystal maturation. Do not heat.

Phase 3: Isolation and Drying

-

Filtration: Filter the cold suspension through a sintered glass funnel (porosity 3 or 4).

-

Washing: Wash the filter cake with:

-

2x volumes of ice-cold water (removes NaCl).

-

1x volume of cold n-heptane (helps displace water and remove trace lipophilic residues).

-

-

Drying: Dry the solid in a vacuum oven at 40°C max.

-

Warning: Do not dry at >60°C. If the compound is wet and acidic, heat will catalyze decarboxylation. Use

or silica gel desiccant if available.

-

Phase 4: Recrystallization (Polishing - Only if needed)

If the purity is <98% by HPLC/NMR, perform a low-temperature recrystallization.

-

Solvent System: Methanol/Water (1:1) or Glacial Acetic Acid .

-

Procedure:

-

Dissolve the solid in the minimum amount of warm Methanol (max 50°C).

-

Add water dropwise until turbidity persists.

-

Cool slowly to 4°C.

-

Filter and dry as above.

-

Avoid: Boiling ethanol or high-boiling ethers, which require higher temperatures.

-

Quality Control & Troubleshooting

Analytical Markers

-

1H-NMR (DMSO-d6):

-

Look for the N-methyl singlet (

ppm). -

Critical Check: Verify the integration of aromatic protons. Loss of the C3-COOH usually results in a new proton signal at the C3 position (singlet or doublet depending on coupling) around

6.5–7.5 ppm. -

The dicarboxylic acid should not have a C3-H signal.

-

-

Melting Point:

-

Expect a high melting point (likely >200°C) accompanied by decomposition (gas evolution).

-

Note: MP is unreliable for purity because the substance degrades during the measurement. Rely on NMR.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" during acidification | Concentration too high or impurities present. | Dilute the aqueous phase before acidification. Add a seed crystal if available. |

| Gas evolution during drying | Thermal decarboxylation. | Lower oven temperature to <35°C. Ensure all mineral acid (HCl) is washed out before drying. |

| Low Yield | Product slightly soluble in water. | Saturate the aqueous filtrate with NaCl (salting out) and re-extract with EtOAc, though this may pull impurities. |

| NMR shows C3-H peak | Decarboxylation occurred. | The product has degraded to 1-methylindole-2-carboxylic acid. Restart synthesis or attempt to re-carboxylate (difficult). |

Diagram 2: Degradation Pathway (Risk Analysis)

Caption: The irreversible decarboxylation pathway. Once the C3-COOH is lost, it cannot be recovered by simple purification.

References

-

ChemicalBook. 1-Methylindole-2-carboxylic acid Properties and Synthesis. (Analogous stability data). Available at:

-

Maegawa, T. et al. Hypervalent iodine mediated decarboxylative halogenation of indoledicarboxylic acid derivatives.[5] Heterocycles, 2015.[5][6] (Establishes the reactivity/instability of the 2,3-dicarboxylic acid core).

-

Sigma-Aldrich. 1-Methylindole-3-carboxylic acid Product Sheet. (Provides physical data on the mono-acid decomposition temperatures). Available at:

-

Organic Syntheses. 1-Methylindole Synthesis. (General background on N-methylation and workup of indole derivatives). Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

Application Note: 1-Methyl-1H-indole-2,3-dicarboxylic Acid in Heterocyclic Synthesis

This Application Note is designed for medicinal chemists and synthetic biologists focusing on the construction of fused heterocyclic systems. It details the utility of 1-methyl-1H-indole-2,3-dicarboxylic acid (hereafter referred to as 1-Me-I-2,3-DC ) as a rigid, bifunctional scaffold for drug discovery.

Executive Summary

The indole nucleus is a "privileged structure" in pharmacology, serving as the core for thousands of bioactive alkaloids and synthetic drugs. 1-Me-I-2,3-DC represents a high-value building block because its vicinal dicarboxylic acid motif allows for the rapid assembly of tetracyclic and pentacyclic systems—most notably indolo[2,3-c]quinolines and indolo[2,3-c]imides . These fused systems are critical in the development of DNA intercalators (anti-cancer) and kinase inhibitors.

This guide provides a validated workflow for activating 1-Me-I-2,3-DC via its anhydride, followed by divergent protocols for synthesizing biologically relevant heterocycles.

Strategic Logic & Mechanism

The synthetic utility of 1-Me-I-2,3-DC relies on the differential reactivity of its C2 and C3 positions. While both are carboxylic acids, their electronic environments differ:

-

C2 Position: Proximal to the indole nitrogen; the N-methyl group exerts steric influence, and the indole nitrogen's lone pair resonance affects electrophilicity.

-

C3 Position: Conjugated with the electron-rich indole ring but sterically more accessible in the anhydride form.

The Gateway Intermediate: Direct condensation with amines using standard coupling reagents (EDC/HATU) often leads to mixtures or polymerization. The superior strategy is the formation of 1-methylindole-2,3-dicarboxylic anhydride . This cyclic anhydride activates both carbonyls and locks the conformation, driving the reaction toward ring-opening or ring-closing pathways with high atom economy.

Visualization: Divergent Synthesis Pathway

The following diagram maps the transformation of the parent diacid into three distinct pharmacological classes.

Caption: Figure 1. Divergent synthetic workflow starting from 1-Me-I-2,3-DC. The anhydride serves as the critical branch point for accessing distinct heterocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Anhydride Gateway

Objective: Convert 1-Me-I-2,3-DC to 1-methylindole-2,3-dicarboxylic anhydride. Rationale: The anhydride is more reactive than the diacid and prevents intermolecular side reactions. Acetic anhydride is preferred over thionyl chloride to avoid chlorination byproducts on the electron-rich indole ring.

Materials:

-

1-Methyl-1H-indole-2,3-dicarboxylic acid (1.0 eq)

-

Acetic anhydride (Ac₂O) (Excess, solvent volume)

-

Diethyl ether or Hexanes (for precipitation)

Step-by-Step:

-

Setup: Place 1.0 g of 1-Me-I-2,3-DC in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Activation: Add 10 mL of acetic anhydride.

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 2–3 hours. The suspension should clear as the anhydride forms.

-

Checkpoint: Monitor by TLC. The starting diacid is highly polar; the anhydride will be less polar.

-

-

Isolation: Cool the reaction mixture to room temperature.

-

Crystallization:[1] If the product crystallizes, filter and wash with cold diethyl ether.

-

Evaporation: If no crystals form, concentrate the solution under reduced pressure to remove excess Ac₂O. Triturate the residue with hexanes to yield a solid.

-

-

Yield: Expect 85–95% yield of a yellow/orange solid.

-

Storage: Store in a desiccator. Hydrolyzes back to diacid if exposed to moisture.

Protocol B: Synthesis of Indolo[2,3-c]quinolines (Neocryptolepine Analogues)

Objective: Condense the anhydride with an aryl amine to form a tetracyclic core. Mechanism: Nucleophilic ring opening followed by intramolecular Friedel-Crafts acylation.

Materials:

-

1-Methylindole-2,3-dicarboxylic anhydride (1.0 eq)

-

Aniline derivative (e.g., 4-methoxy-aniline) (1.1 eq)

-

Glacial Acetic Acid (Solvent A)[1]

-

Phosphorus Oxychloride (POCl₃) (Cyclizing agent)

Step-by-Step:

-

Ring Opening (Amic Acid Formation):

-

Dissolve the anhydride (1.0 mmol) in glacial acetic acid (5 mL).

-

Add the aniline derivative (1.1 mmol).

-

Stir at room temperature for 2 hours. A precipitate often forms (the amic acid).

-

Note: Regioselectivity is generally controlled by sterics. Attack usually occurs at the C3-carbonyl, but mixtures can occur. For subsequent cyclization, this is often inconsequential as both isomers close to the same quinoline core.

-

-

Cyclization:

-

Isolate the amic acid intermediate by filtration or evaporation.

-

Suspend the intermediate in POCl₃ (3–5 mL).

-

Safety Warning: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

-

Reflux the mixture for 1–2 hours. The solution will darken.

-

-

Work-up:

-

Cool the mixture.

-

Pour slowly onto crushed ice/water with vigorous stirring to quench excess POCl₃.

-

Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8–9.

-

Extract with Chloroform or Ethyl Acetate.

-

-

Purification:

-

Dry organic layer over Na₂SO₄ and concentrate.

-

Purify via column chromatography (SiO₂; Hexane/EtOAc gradient).

-

Key Applications & Biological Relevance[2][3][4]

The resulting scaffolds are bio-isosteres of naturally occurring alkaloids like Cryptolepine and Neocryptolepine .

| Scaffold Class | Target Indication | Mechanism of Action | Key Reference |

| Indolo[2,3-c]quinoline | Malaria, Cancer | DNA Intercalation; Inhibition of Topoisomerase II. | [1, 2] |

| Indolo[2,3-c]imide | Solid Tumors | Cyclin-dependent kinase (CDK) inhibition. | [3] |

| gamma-Carbolines | Alzheimer's | Serotonin receptor modulation (5-HT). | [4] |

Critical Parameter: Regioselectivity

When reacting the anhydride with nucleophiles, the C3 carbonyl is typically more reactive towards "soft" nucleophiles due to the conjugation with the indole double bond, whereas the C2 carbonyl is sterically hindered by the N-methyl group.

-

Validation: Use HMBC NMR to confirm the position of the amide bond before cyclization if isolating the intermediate. Look for cross-peaks between the amide proton and the indole C2/C3 carbons.

References

-

Design, Synthesis and Biological Evaluation of Neocryptolepine Derivatives. Molecules, 2021.[2]

-

Source:

-

-

Synthesis of Indolo[2,3-c]quinolines from 3-Arylindole-2-ketoximes.Journal of Organic Chemistry, 2021.

-

Source:

-

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis and Affinity for Cyclooxygenase.MDPI, 2021.

-

Source:

-

-

Recent advancements on biological activity of indole and their derivatives.The Thai Journal of Pharmaceutical Sciences, 2022.

-

Source:

-

Disclaimer: The protocols described involve hazardous chemicals (Acetic Anhydride, POCl₃). All experiments must be conducted in a certified fume hood with appropriate PPE.

Sources

Application Note: Divergent Decarboxylative Halogenation of 1-Methyl-1H-indole-2,3-dicarboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

In the synthesis of complex polybromoindole alkaloids and halogenated heterocycles, 1-methyl-1H-indole-2,3-dicarboxylic acid serves as a highly versatile, electron-rich scaffold. The strategic functionalization of this molecule relies heavily on decarboxylative halogenation —a process that leverages the differential reactivity of the C-2 and C-3 carboxyl groups.

As a Senior Application Scientist, I emphasize that selecting the correct oxidative system is not merely a matter of yield, but of strict mechanistic control. The C-3 position of the indole ring is highly nucleophilic. By utilizing specific oxidants (such as hypervalent iodine or Oxone) in conjunction with lithium halides, we can drive the in-situ generation of electrophilic halogens. This allows us to precisely dictate whether the reaction stops at a mono-halogenated aromatic product or proceeds to a dearomatized oxindole core[1].

Mechanistic Rationale & Causality

The divergence in product formation is strictly governed by the oxidative potential of the reagents and the nature of the halide source:

-

Pathway A (Dearomatizing Halodecarboxylation): When treated with Phenyliodine diacetate (PIDA) and Lithium Bromide (LiBr), the system generates a highly aggressive electrophilic bromine species. The initial bromination at C-3 induces the extrusion of

. However, the strong hypervalent iodine(III) environment drives a subsequent over-oxidation/halogenation sequence. This forces the dearomatization of the indole core, converting the C-2 carboxylate into a lactam and yielding 1-methyl-3,3-dibromooxindole [2]. -

Pathway B (Selective Mono-Halodecarboxylation): Conversely, utilizing Oxone with Lithium Iodide (LiI) in a protic solvent mixture (MeOH/H₂O) provides a milder oxidative environment. The electrophilic iodine (

) selectively attacks the C-3 position. The subsequent loss of

Fig 1. Divergent decarboxylative halogenation pathways of 1-methyl-1H-indole-2,3-dicarboxylic acid.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for both divergent pathways, allowing for quick reference during reaction scaling.

| Starting Material | Reagent System | Solvent System | Time | Principal Product | Isolated Yield |

| 1-methyl-1H-indole-2,3-dicarboxylic acid | Oxone (1.5 eq), LiI (2.0 eq) | MeOH / H₂O (1:1) | 3.0 h | 1-methyl-3-iodoindole-2-carboxylic acid | 88% |

| 1-methyl-1H-indole-2,3-dicarboxylic acid | PIDA (2.2 eq), LiBr (3.0 eq) | MeCN / H₂O (4:1) | 2.5 h | 1-methyl-3,3-dibromooxindole | 76% |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process visual cues and specific quenching steps are included to mitigate runaway oxidations.

Protocol A: Synthesis of 1-methyl-3-iodoindole-2-carboxylic acid

Objective: Selective C-3 iodination and mono-decarboxylation while preserving the indole aromaticity.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-methyl-1H-indole-2,3-dicarboxylic acid (1.0 mmol, 219 mg) in 10 mL of a 1:1 mixture of Methanol and deionized Water.

-

Halide Addition: Add Lithium Iodide (LiI, 2.0 mmol, 267 mg) to the suspension. Stir at room temperature (20-25 °C) for 5 minutes until fully dissolved.

-

Oxidant Initiation: Slowly add Oxone (Potassium peroxymonosulfate, 1.5 mmol) in small portions over 10 minutes. Self-Validation Check: The solution will transition to a deep yellow/brown color, indicating the successful in-situ generation of electrophilic iodine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3.0 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). The starting material spot (low Rf) should completely disappear.

-

Quenching: Quench the reaction by adding 10 mL of saturated aqueous Sodium Thiosulfate (

). Self-Validation Check: The brown iodine color must rapidly dissipate, leaving a pale or colorless mixture. This confirms the neutralization of excess oxidant. -

Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure product.

Protocol B: Synthesis of 1-methyl-3,3-dibromooxindole

Objective: Aggressive decarboxylative halogenation leading to dearomatization.

-

Preparation: In a 50 mL round-bottom flask, dissolve 1-methyl-1H-indole-2,3-dicarboxylic acid (1.0 mmol, 219 mg) in 8 mL of Acetonitrile and 2 mL of Water.

-

Halide Addition: Add Lithium Bromide (LiBr, 3.0 mmol, 260 mg) to the solution and stir for 5 minutes.

-

Oxidant Initiation: Add Phenyliodine diacetate (PIDA, 2.2 mmol, 708 mg) portion-wise. The reaction is slightly exothermic; maintain the flask in a room-temperature water bath if necessary.

-

Reaction Monitoring: Stir the mixture for 2.5 hours. The generation of the dibrominated oxindole core is accompanied by the evolution of

gas (bubbling). Monitor via TLC until the intermediate mono-bromo species is fully consumed. -

Workup: Dilute the mixture with 20 mL of Water and extract with Dichloromethane (DCM, 3 x 15 mL). Wash the organic phase with saturated

to remove residual acetic acid (a byproduct of PIDA), followed by brine. -

Purification: Dry over

, filter, and concentrate. Purify via column chromatography (Eluent: Hexanes/EtOAc 8:2) to isolate the dearomatized oxindole.

References

-

Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent and Its Application to the Synthesis of Polybromoindoles. Heterocycles, 2015. Available at:[Link][2]

-

Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 2020. Available at:[Link][1]

Sources

Application Note: Quantitative Analysis of 1-Methyl-1H-indole-2,3-dicarboxylic Acid

Introduction & Scope

1-Methyl-1H-indole-2,3-dicarboxylic acid (CAS 121195-61-7) is a critical synthetic intermediate and a potential oxidative degradation product of indole-based pharmaceuticals (e.g., Pindolol derivatives). Structurally, the presence of two carboxylic acid moieties at positions 2 and 3, combined with the N-methyl group, confers unique physicochemical properties—specifically, high polarity and pH-dependent solubility—that challenge standard reverse-phase HPLC methods.

This guide provides two validated protocols for the quantification of this analyte:

-

Method A (HPLC-UV): A robust, high-fidelity method for purity assessment and bulk quantification.

-

Method B (LC-MS/MS): A high-sensitivity method for trace impurity profiling in complex matrices.

Physicochemical Profile[1][2][3][4][5]

-

Formula: C₁₁H₉NO₄

-

Molecular Weight: 219.19 g/mol

-

pKa: ~2.5 (COOH-2) and ~4.8 (COOH-3). Note: The low pKa requires strict pH control in the mobile phase to prevent peak tailing.

-

Solubility: Soluble in Methanol, DMSO, and basic aqueous buffers; sparingly soluble in pure water and non-polar solvents.

Experimental Workflows

Analytical Logic & Strategy

The quantification strategy relies on suppressing the ionization of the dicarboxylic acid groups to ensure retention on hydrophobic stationary phases. Failure to maintain a pH < 2.5 will result in early elution and poor peak shape due to the formation of the dianion species.

Caption: Analytical decision tree emphasizing the critical pH control step for dicarboxylic acid retention.

Protocol A: High-Fidelity HPLC-UV (Purity & Assay)

Objective: Routine quantification of 1-methyl-1H-indole-2,3-dicarboxylic acid in synthetic mixtures or raw material testing.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| System | Agilent 1290 Infinity II or equivalent | Low dispersion required for sharp peaks. |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Double end-capped to reduce silanol interactions with the indole core. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses carboxylic acid ionization for retention. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for the aromatic indole backbone. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 35°C | Improves mass transfer and peak symmetry. |

| Detection | UV @ 285 nm (Ref 360 nm) | Max absorption of the indole chromophore. |

| Injection Vol | 5 µL | Prevent column overload. |

Gradient Program

Note: A shallow initial gradient is required to separate the dicarboxylic acid from more polar synthesis byproducts.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Isocratic Hold (Retention of polar di-acid) |

| 10.0 | 60% | Linear Gradient |

| 12.0 | 95% | Wash |

| 12.1 | 5% | Re-equilibration |

| 15.0 | 5% | End of Run |

Sample Preparation

-

Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in Methanol (do not use water initially due to solubility limits). Sonicate for 5 mins. (Conc: 1 mg/mL).[1]

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A (0.1% Formic Acid).

-

Critical: The final solvent composition should be <20% organic to prevent peak distortion (solvent effect) upon injection.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter.

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantifying trace levels (ppb range) of the analyte in biological matrices or as a genotoxic impurity.

Mass Spectrometry Parameters

Due to the two carboxylic acid groups, Negative Electrospray Ionization (ESI-) provides superior sensitivity compared to positive mode.

-

Ionization Mode: ESI Negative (-)

-

Capillary Voltage: -3.5 kV

-

Source Temp: 350°C

-

Desolvation Gas: 800 L/hr (N₂)

MRM Transitions

The primary transition involves the loss of CO₂ (decarboxylation), a characteristic fragmentation for dicarboxylic acids.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Target | 218.0 [M-H]⁻ | 174.0 [M-H-CO₂]⁻ | 15 | Quantifier |

| Target | 218.0 [M-H]⁻ | 130.0 [M-H-2CO₂]⁻ | 25 | Qualifier |

| IS (Indole-d7) | 124.1 [M-H]⁻ | 80.1 | 20 | Internal Std |

LC-MS Separation (UHPLC)

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

-

Why HSS T3? This column is designed to retain polar organic acids better than standard C18.

-

-

Mobile Phase A: 5 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

-

Mobile Phase B: Methanol.

-

Gradient: 2% B (0-1 min) -> 40% B (4 min) -> 95% B (5 min).

Method Validation & Performance

To ensure scientific integrity, the following validation parameters must be met (based on ICH Q2(R1) guidelines):

| Parameter | Acceptance Criteria | Notes |

| Linearity (R²) | > 0.999 | Range: 0.5 – 100 µg/mL (UV); 1 – 1000 ng/mL (MS). |

| Precision (RSD) | < 2.0% | Based on 6 replicate injections. |

| Recovery | 95% - 105% | Spiked into matrix. |

| LOD / LOQ | S/N > 3 / S/N > 10 | Typical LOQ (UV): 0.1 µg/mL. |

| Tailing Factor | < 1.5 | Critical: If tailing > 1.5, lower pH of Mobile Phase A. |

Troubleshooting Guide

-

Issue: Double peaks or split peaks.

-

Cause: Sample solvent is too strong (e.g., 100% MeOH injection).

-

Fix: Dilute sample with water/buffer to match initial mobile phase conditions.

-

-

Issue: Low Sensitivity in MS.

-

Cause: Ion suppression from buffer salts.

-

Fix: Ensure Ammonium Formate concentration is ≤ 5 mM.

-

Chemical Context: Decarboxylative Degradation[7]

Understanding the stability of this molecule is vital. Under oxidative conditions or high heat, 1-methyl-1H-indole-2,3-dicarboxylic acid can undergo decarboxylation to form 1-methylindole-2-carboxylic acid or 1-methylindole-3-carboxylic acid.

Caption: Thermal decarboxylation pathways. Monitoring these breakdown products (MW 175) is essential for stability studies.

References

-

ChemicalBook. (2025).[2][3] 1-Methyl-1H-indole-2,3-dicarboxylic acid Product Properties and CAS 121195-61-7. Retrieved from

-

BenchChem. (2025).[1] Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of Dicarboxylic Acids. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[3] 1H-Indole-2-carboxylic acid, 1-methyl- Mass Spectrum and Properties. Retrieved from

-

Thieme Connect. (2014). Hypervalent Iodine(III) Mediated Decarboxylative Halogenation of Indolecarboxylic Acids. Heterocycles, 89(6). Retrieved from

-

MDPI. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8). Retrieved from

Sources

Application Note: High-Fidelity Derivatization of 1-Methyl-1H-indole-2,3-dicarboxylic Acid for Bioactive Probe Synthesis

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic derivatization of 1-methyl-1H-indole-2,3-dicarboxylic acid , a privileged scaffold in the development of Indoleamine 2,3-dioxygenase (IDO) inhibitors, antiviral agents, and fluorescent biological probes.

Executive Summary & Biological Context

The 1-methyl-1H-indole-2,3-dicarboxylic acid scaffold is a critical pharmacophore. Its derivatives exhibit potent activity against IDO1/TDO (cancer immunotherapy targets) and HIV-1 integrase . In assay development, this dicarboxylic acid presents a unique challenge and opportunity: the presence of two chemically distinct carboxyl groups allows for the construction of hetero-functionalized probes (e.g., a warhead at C2 and a fluorophore at C3, or vice versa).

This guide provides a validated workflow to desymmetrize this molecule, enabling the precise synthesis of:

-

Fluorescent Probes: For subcellular localization studies.

-

Affinity Tags: For target identification (pulldown assays).

-

Prodrugs: To improve cellular permeability of the polar diacid.

Strategic Analysis: The Anhydride Gateway

Direct coupling of the diacid with amines using standard reagents (EDC/NHS) often leads to intractable mixtures of regioisomers (2-amide, 3-amide, and bis-amide).

The Solution: The most robust strategy is the formation of the cyclic anhydride intermediate.

-

Reactivity Profile: The anhydride ring locks the carboxylates into a reactive conformation.

-

Regiocontrol: Nucleophilic attack on the anhydride is governed by sterics and electronics. In 1-methylindole-2,3-dicarboxylic anhydride, the C2-carbonyl is generally more electrophilic and accessible than the C3-carbonyl (which is sterically crowded by the benzene ring fusion and electronically deactivated by resonance).

-

Outcome: Ring opening with limiting amine typically yields the 2-carboxamide-3-carboxylic acid as the major product.

Workflow Visualization

Figure 1: Strategic workflow for desymmetrizing the indole-2,3-diacid scaffold via the anhydride intermediate.

Experimental Protocols

Protocol A: Synthesis of 1-Methylindole-2,3-dicarboxylic Anhydride

This step activates the diacid for subsequent nucleophilic attack.

Reagents:

-

1-Methyl-1H-indole-2,3-dicarboxylic acid (Starting Material)

-

Acetic Anhydride (Ac₂O) - Solvent & Reagent

-

Ethyl Acetate / Hexanes (for purification)

Procedure:

-

Suspend 1.0 g (4.56 mmol) of the diacid in 10 mL of acetic anhydride.

-

Reflux the mixture at 140°C for 2–3 hours. The solid should dissolve, turning the solution clear/amber.

-

Monitor by TLC (System: 5% MeOH in DCM). The diacid (polar, baseline) should disappear, replaced by a less polar spot (anhydride).

-

Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride. Note: Use a rotary evaporator with a high-vacuum pump if possible to remove traces of acetic acid.

-

Wash/Triturate the resulting solid with cold dry ether or hexanes to remove impurities.

-

Dry the yellow/orange solid under high vacuum.

-

Yield Expectation: >90%.

-

Storage: Store in a desiccator; moisture sensitive (hydrolyzes back to diacid).

-

Protocol B: Regioselective Synthesis of the Mono-Amide Probe

Targeting the C2-position with a biological amine (e.g., a linker or fluorophore).

Reagents:

-

Indole-2,3-dicarboxylic anhydride (from Protocol A)[1]

-

Target Amine (e.g., Propargylamine for Click chemistry, or Dansyl-cadaverine for fluorescence)

-

Dichloromethane (DCM) or THF (anhydrous)

-

Triethylamine (TEA) or DIPEA

Procedure:

-

Dissolve 1.0 equiv (e.g., 200 mg) of the anhydride in anhydrous DCM (5 mL).

-

Add 1.05 equiv of the Target Amine dropwise at 0°C.

-

Add 1.1 equiv of TEA.

-

Stir at room temperature for 4–12 hours.

-

Observation: The anhydride is non-polar; the product is a free acid-amide, which may precipitate or remain in solution depending on the amine.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (Critical step: This protonates the unreacted C3-carboxylate, keeping the product in the organic layer while removing unreacted amine).

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM with 0.1% Acetic Acid).

Validation of Regiochemistry (Self-Validating Step):

-

1H NMR (NOESY): Look for a Nuclear Overhauser Effect (NOE) correlation between the N-methyl group (singlet ~3.8–4.0 ppm) and the amide proton or the substituent on the amide.

-

Strong NOE: Indicates the amide is at C2 (proximal to N-Me).

-

Weak/No NOE: Indicates the amide is at C3 (distal).

-

Protocol C: Double Derivatization (Synthesis of Hetero-Bis-Amides)

Converting the remaining C3-carboxylic acid into a second functional handle.

Reagents:

-

Mono-amide product (from Protocol B)

-

Second Amine (R'-NH2)

-

HATU or HBTU (Coupling Reagents)

-

DIPEA

-

DMF (Dimethylformamide)

Procedure:

-

Dissolve the mono-amide (1.0 equiv) in DMF.

-

Add DIPEA (3.0 equiv).

-

Add HATU (1.2 equiv) and stir for 15 minutes to activate the C3-acid.

-

Add the Second Amine (1.2 equiv).

-

Stir at room temperature for 16 hours.

-

Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then NaHCO₃ and brine.

Data Summary & Quality Control

| Parameter | C2-Amide Derivative | C3-Amide Derivative | Notes |

| Reactivity Source | Anhydride Opening | Direct Coupling (Minor) | Anhydride route favors C2. |

| N-Me NOESY | Strong Correlation | Weak/None | Key QC Step |

| Retention Time (RP-HPLC) | Typically Lower | Typically Higher | C2-amides often elute earlier due to H-bonding with N-Me. |

| UV Absorbance | Slight shift due to conjugation changes. |

Troubleshooting Guide

-

Issue: Hydrolysis of anhydride back to diacid.

-

Cause: Wet solvents or high humidity.

-

Fix: Use anhydrous DCM/THF and store anhydride under Argon.

-

-

Issue: Poor solubility of the mono-acid product.

-

Fix: Use DMF/DMSO for the reaction or convert the free acid to a methyl ester using diazomethane or TMS-diazomethane for easier handling/characterization.

-

References

-

Miki, Y., et al. (2002). "Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles." Heterocycles. Link (Demonstrates C2 reactivity preference).

- Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. (Comprehensive review of indole chemistry and anhydride reactivity).

-

Zhang, M., et al. (2018). "Structure-Activity Relationship Studies of Indole-2-carboxylic Acid Derivatives as IDO1 Inhibitors." Journal of Medicinal Chemistry. Link (Context for biological relevance).

- Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press. (Standard protocols for amide coupling and fluorescent labeling).

Sources

challenges in the synthesis of 1-methyl-1H-indole-2,3-dicarboxylic acid

Technical Support Center: Synthesis of 1-Methyl-1H-indole-2,3-dicarboxylic Acid

Case ID: IND-23-DIACID-SYNTH Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Route Strategy

User Query: "I am encountering low yields and decarboxylation issues during the synthesis of 1-methyl-1H-indole-2,3-dicarboxylic acid. What is the robust protocol?"

Technical Assessment: The synthesis of 1-methyl-1H-indole-2,3-dicarboxylic acid presents two primary failure modes:

-

Inefficient Cyclization: The formation of the indole core with two carboxylate groups at positions 2 and 3 is sterically and electronically demanding.

-

C3-Decarboxylation: Indole-3-carboxylic acids are thermally unstable.[1] The 2,3-dicarboxylic acid is prone to losing the C3-carboxyl group during hydrolysis or workup, reverting to 1-methylindole-2-carboxylic acid.[1]

Recommended Workflow (The "Diester" Route): We recommend a stepwise approach: (1) Construction of the indole-2,3-diester scaffold via the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD), followed by (2) N-methylation , and finally (3) Controlled Hydrolysis . This route is superior to starting with N-methylphenylhydrazine because it avoids steric clashes during the critical cyclization step.[1]

Interactive Workflow Diagram

The following diagram outlines the critical path and decision points for the synthesis.

Caption: Stepwise synthetic pathway emphasizing the critical acidification step to prevent decarboxylation.

Detailed Protocols & Troubleshooting

Phase 1: The Cyclization (Formation of the Diester)

Protocol: React phenylhydrazine (1.0 eq) with dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) in methanol. The resulting adduct is isolated and then cyclized by heating in a high-boiling solvent (e.g., xylene or diphenyl ether) or using a Lewis acid (e.g., ZnCl2).

| Issue | Probable Cause | Corrective Action |

| No Precipitation of Adduct | Reaction temperature too low or solvent too dilute.[1] | Reflux MeOH for 1-2 hours. Cool to -20°C to induce crystallization.[1] If oil forms, evaporate and proceed to cyclization directly (though purity will suffer). |

| Low Yield in Cyclization | Incomplete sigmatropic rearrangement; decomposition. | Switch Method: Use the Pd(II)-catalyzed oxidative cyclization of N-substituted anilines if the thermal method fails.[1] Alternatively, use polyphosphoric acid (PPA) at 90-100°C as the cyclization medium for the hydrazone. |

| Formation of Indole-2-ester | Loss of C3-ester during harsh cyclization.[1] | Lower the cyclization temperature. Avoid prolonged reflux in unbuffered acidic media. |

Phase 2: N-Methylation

Protocol: Dissolve Dimethyl indole-2,3-dicarboxylate in anhydrous DMF. Add K2CO3 (2.0 eq) and Methyl Iodide (MeI) (1.5 eq). Stir at RT to 60°C.

-

Why this works: The N-H proton of the indole-2,3-dicarboxylate is significantly acidified by the electron-withdrawing ester groups, making deprotonation by carbonate facile.[1]

| FAQ | Technical Insight |

| Can I use NaH? | Yes, but it is often unnecessary.[1] K2CO3/DMF is milder and avoids the risk of reducing the ester groups or causing side reactions associated with strong hydrides. |

| Reaction is slow. | Add a catalytic amount of 18-crown-6 or TBAI (tetrabutylammonium iodide) to solubilize the carbonate.[1] Ensure DMF is dry. |